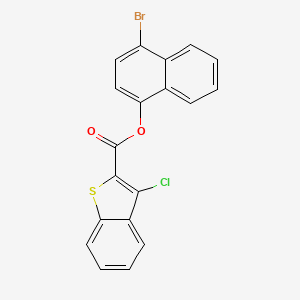

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C19H10BrClO2S. It is known for its unique structure, which combines a bromonaphthalene moiety with a chlorobenzothiophene carboxylate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate typically involves the esterification of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-bromonaphthalen-1-ol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A study on halogenated benzo[b]thiophenes indicated that similar compounds exhibit significant antimicrobial activity against Gram-positive bacteria and fungi. For instance, derivatives of benzo[b]thiophene showed minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Candida albicans . The presence of halogen substituents like bromine and chlorine enhances the biological activity of these compounds, making them suitable candidates for further pharmacological exploration.

Anticancer Potential

Benzo[b]thiophene derivatives have been recognized for their anticancer activities. Research has demonstrated that certain substituted benzo[b]thiophenes can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The incorporation of different substituents can tailor these compounds for enhanced efficacy against specific cancer types .

Organic Synthesis

Building Block for Complex Molecules

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including cross-coupling reactions and electrophilic aromatic substitutions. This property is particularly valuable in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

Conductive Polymers

The compound's electronic properties make it a candidate for use in the development of conductive polymers. Research has shown that incorporating thiophene derivatives into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Data Table: Applications Overview

| Application Area | Specific Use Case | Observed Effects/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | MIC values as low as 16 µg/mL against Staphylococcus aureus |

| Anticancer Potential | Inhibition of cancer cell proliferation through signaling modulation | |

| Organic Synthesis | Building Block for Complex Molecules | Versatile reactivity in cross-coupling and electrophilic substitutions |

| Material Science | Conductive Polymers | Enhanced electrical conductivity in polymer matrices |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing halogenated benzo[b]thiophenes evaluated their antimicrobial efficacy using broth microdilution methods. The findings indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, underscoring the potential of these compounds as antimicrobial agents .

Case Study 2: Conductive Polymer Development

Research into the incorporation of thiophene derivatives into polymer systems revealed significant improvements in conductivity when combined with this compound. This advancement holds promise for developing next-generation electronic materials .

Mécanisme D'action

The mechanism of action of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity and leading to biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-1-naphthaleneboronic acid

- 3-Chloro-1-benzothiophene-2-carboxylic acid

- 4-Bromonaphthalen-1-yl acetate

Uniqueness

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its combination of bromonaphthalene and chlorobenzothiophene moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Activité Biologique

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitubercular, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H9BrClO2S, with a molar mass of approximately 366.66 g/mol. The compound features a bromonaphthalene moiety linked to a chlorobenzothiophene structure, which is critical for its biological activity.

Antitubercular Activity

Recent studies have highlighted the potential of benzothiophene derivatives in combating Mycobacterium tuberculosis (MTB). For instance, a study demonstrated that similar compounds exhibited significant inhibitory effects against MTB, with minimum inhibitory concentration (MIC) values as low as 0.62 µg/mL for certain derivatives . Molecular docking studies revealed strong binding affinities to the DprE1 enzyme, which plays a crucial role in the bacterial cell wall synthesis, indicating that modifications in the benzothiophene structure can enhance antitubercular activity .

Case Study: Inhibition of MTB

In vitro testing of various benzothiophene derivatives showed that those with halogen substitutions (like bromine and chlorine) significantly improved their efficacy against both active and dormant forms of MTB. The presence of bromine in this compound is hypothesized to enhance its interactions with the target enzyme, leading to increased potency .

Anticancer Activity

The anticancer potential of benzothiophene derivatives has been explored extensively. A recent study assessed the cytotoxic effects of various benzothiophene compounds against human breast cancer cell lines (MCF-7). Compounds similar to this compound showed IC50 values ranging from 1.29 µM to over 5 µM, indicating substantial growth inhibition compared to standard treatments like 5-fluorouracil .

Table: Anticancer Activity Against MCF-7 Cell Line

| Compound Code | IC50 (µM) |

|---|---|

| Compound A | 2.26 |

| Compound B | 1.37 |

| Compound C | 1.29 |

| Compound D | 4.98 |

| Compound E | 3.31 |

| Standard Drug | 5-FU: 7.79 |

Anti-inflammatory Activity

In addition to its antitubercular and anticancer properties, benzothiophene derivatives have shown promising anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways and stabilize cell membranes, reducing hemolysis comparable to standard anti-inflammatory drugs .

The mechanism by which these compounds exert their anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. This positions compounds like this compound as potential candidates for further development into therapeutic agents.

Propriétés

Formule moléculaire |

C19H10BrClO2S |

|---|---|

Poids moléculaire |

417.7 g/mol |

Nom IUPAC |

(4-bromonaphthalen-1-yl) 3-chloro-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C19H10BrClO2S/c20-14-9-10-15(12-6-2-1-5-11(12)14)23-19(22)18-17(21)13-7-3-4-8-16(13)24-18/h1-10H |

Clé InChI |

TUVUZMFSFJPSKO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.